5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-2-5-3-6(4-7)9-8-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYKIJQMVFEEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth exploration of 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical nomenclature, synthesis, reactivity, and prospective applications, offering a technical resource for researchers and scientists in the field.
IUPAC Nomenclature and Structural Elucidation
The systematic name for the compound is This compound . This name is derived from the following structural features:
-
1,2-oxazole: A five-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 2.
-
4,5-dihydro: Indicates that the double bond between positions 4 and 5 of the oxazole ring is saturated. This derivative is also commonly referred to as an isoxazoline.
-
3-ethyl: An ethyl group is attached to the carbon atom at position 3 of the ring.
-
5-(chloromethyl): A chloromethyl group is attached to the carbon atom at position 5 of the ring.
The structure is as follows:
Caption: Chemical structure of this compound.
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for forming the isoxazoline ring, most notably via 1,3-dipolar cycloaddition reactions.
1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkene
A primary and versatile route to 4,5-dihydro-1,2-oxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. For the target molecule, this would involve the reaction of propanenitrile oxide with 3-chloro-1-propene.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target molecule.
Detailed Protocol:
-
Generation of Propanenitrile Oxide: Propanenitrile oxide is an unstable intermediate and is typically generated in situ. A common method is the dehydrohalogenation of the corresponding hydroximoyl chloride.
-
Start with propionaldoxime, which is then chlorinated to form propanohydroximoyl chloride. .
-
The hydroximoyl chloride is then treated with a non-nucleophilic base, such as triethylamine, to generate propanenitrile oxide in the reaction mixture.
-
-
Cycloaddition Reaction:
-
The in situ generated propanenitrile oxide is reacted with an excess of 3-chloro-1-propene.
-
The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at room temperature.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is washed with water to remove the triethylamine hydrochloride salt.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
-
Rationale for Experimental Choices:
-
The in situ generation of the nitrile oxide is necessary due to its high reactivity and tendency to dimerize.
-
The use of a non-nucleophilic base prevents side reactions with the hydroximoyl chloride.
-
An excess of the alkene is often used to maximize the yield of the desired cycloadduct and minimize the dimerization of the nitrile oxide.
Chemical Reactivity and Properties
The chemical reactivity of this compound is primarily dictated by the presence of the chloromethyl group and the isoxazoline ring.
Reactivity of the Chloromethyl Group
The chloromethyl group is a reactive electrophilic site, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups at the 5-position, which is a key feature for generating chemical libraries for structure-activity relationship (SAR) studies in drug discovery.[1]
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Amine | Ammonia, primary/secondary amines | Aminomethyl |
| Thiol | Sodium thiomethoxide | (Methylthio)methyl |
| Azide | Sodium azide | Azidomethyl |
| Cyanide | Sodium cyanide | Cyanomethyl |
| Hydroxide | Sodium hydroxide | Hydroxymethyl |
Stability of the Isoxazoline Ring
The 4,5-dihydro-1,2-oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, the N-O bond is susceptible to reductive cleavage. This property can be exploited in synthetic chemistry, as the isoxazoline ring can serve as a masked β-hydroxy ketone or γ-amino alcohol, which are valuable synthons.[2]
Applications in Drug Development
The isoxazole and isoxazoline scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1][2] They are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
As a Scaffold for Novel Therapeutics
The title compound, with its reactive chloromethyl handle, is an excellent starting material for the synthesis of diverse libraries of isoxazoline derivatives. Researchers can systematically modify the substituent at the 5-position to explore the SAR and optimize the biological activity for a specific therapeutic target. The ethyl group at the 3-position can influence the compound's lipophilicity and electronic properties, which are critical parameters in drug design.[1]
Caption: Workflow for utilizing the target compound in drug discovery.
Potential Biological Activities
-
Antimicrobial Agents: Many isoxazole derivatives have demonstrated potent antibacterial and antifungal activities.[3][4]
-
Anticancer Agents: The isoxazole nucleus is a component of several compounds with cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory Agents: Certain isoxazolines have shown promise as anti-inflammatory agents.
Analytical Characterization
The structure of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the C-Cl and C=N bonds.
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The material safety data sheet (MSDS) should be consulted for detailed handling and disposal procedures.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its straightforward synthesis via 1,3-dipolar cycloaddition and the reactivity of its chloromethyl group allow for the creation of diverse chemical libraries for biological screening. The isoxazoline core is a well-established pharmacophore, suggesting that derivatives of this compound are promising candidates for further investigation in various areas of drug discovery.
References
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PubChem. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid. Available at: [Link]
-
PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Available at: [Link]
-
PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate. Available at: [Link]
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PMC. Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][5][6]Triazines: Synthesis and Photochemical Properties. Available at: [Link]
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PMC. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available at: [Link]
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MDPI. An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. Available at: [Link]
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World Journal of Pharmaceutical Research. IN VITRO ANTHELMINTIC ACTIVITY OF 3-(3-CHLOROPHENYL)-5- PHENYL-4, 5-DIHYDRO-1,2-OXAZOLE DERIVATIVES. Available at: [Link]
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MDPI. Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Available at: [Link]
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]
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Foreword: The Rise of a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide on the Biological Activity of Dihydro-1,2-oxazole Compounds
Audience: Researchers, scientists, and drug development professionals.
The quest for novel therapeutic agents is a perpetual challenge, demanding innovation in both chemical synthesis and biological understanding. Within the vast landscape of heterocyclic chemistry, the dihydro-1,2-oxazole (commonly known as 2-isoxazoline) ring system has emerged as a "privileged scaffold." This distinction is not arbitrary; it is earned through the consistent ability of its derivatives to interact with a wide array of biological targets, demonstrating a remarkable spectrum of activities. This guide serves as a technical deep dive for the drug development professional, moving beyond a simple recitation of facts to explore the causality behind experimental design, the integrity of evaluation protocols, and the molecular mechanisms that underpin the therapeutic potential of these versatile compounds.
Section 1: The Molecular Foundation: Synthesis and Physicochemical Properties
The biological activity of any compound is inextricably linked to its three-dimensional structure and chemical properties. For dihydro-1,2-oxazoles, their journey from concept to biological evaluation begins with elegant and efficient synthetic chemistry.
Core Synthesis: The 1,3-Dipolar Cycloaddition
The predominant and most versatile method for synthesizing the dihydro-1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. This method is a cornerstone of isoxazoline chemistry due to its high efficiency, regioselectivity, and control over stereochemistry, which are critical for establishing clear Structure-Activity Relationships (SAR).
Experimental Protocol: A Self-Validating Synthesis of a Dihydro-1,2-oxazole Library
-
Step 1: Aldoxime Formation (Precursor Synthesis). React an appropriate aldehyde with hydroxylamine hydrochloride in a basic medium (e.g., aqueous sodium hydroxide) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. The resulting aldoxime is the stable precursor to the reactive nitrile oxide.
-
Step 2: In Situ Generation of Nitrile Oxide (The Key Intermediate). The aldoxime is dissolved in a suitable organic solvent (e.g., dichloromethane). The critical step is the slow, dropwise addition of an oxidizing agent, such as sodium hypochlorite (household bleach) or Chloramine-T, at a controlled temperature (0-5°C). Causality: This slow, cold addition is crucial to prevent the dimerization of the highly reactive nitrile oxide intermediate, thereby maximizing its availability for the subsequent cycloaddition and ensuring a higher yield of the desired product.
-
Step 3: The [3+2] Cycloaddition. The chosen alkene is added to the reaction mixture containing the freshly generated nitrile oxide. The reaction is typically stirred at room temperature for several hours.
-
Step 4: Work-up and Purification. The reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified via column chromatography on silica gel. Validation: The purity and identity of the final dihydro-1,2-oxazole compound are confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the structural integrity of the molecule before biological testing.
This synthetic workflow provides a robust and scalable platform for generating a diverse library of compounds for screening.
Caption: Synthetic workflow for dihydro-1,2-oxazole synthesis.
Section 2: A Spectrum of Biological Activity
The true value of the dihydro-1,2-oxazole scaffold lies in its diverse biological activities. Derivatives have been extensively studied and validated across multiple therapeutic areas.[1]
Anticancer Activity
Oxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to induce cell death and inhibit tumor growth.[2][3][4] Their derivatives can target fundamental cellular processes required for cancer cell survival and proliferation.
-
Mechanism of Action: A primary mechanism involves the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[2][3] Other identified targets include DNA topoisomerases, protein kinases, and STAT3 signaling pathways.[2][3][5] This multi-targeted approach can be advantageous in overcoming the drug resistance that plagues many current chemotherapies.[4]
Experimental Workflow: A Multi-Pillar Approach to Anticancer Evaluation
This workflow represents a logical, tiered system for validating the anticancer potential of a novel dihydro-1,2-oxazole derivative.
Caption: Tiered workflow for the evaluation of anticancer agents.
Anti-inflammatory Properties
Chronic inflammation underlies numerous diseases, from arthritis to neurodegenerative disorders. Dihydro-1,2-oxazole derivatives have been identified as potent anti-inflammatory agents.[6][7][8]
-
Mechanism of Action: A key mechanism is the suppression of pro-inflammatory signaling pathways. Notably, some derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[9] By preventing NF-κB activation, these compounds can decrease the expression of pro-inflammatory genes like IL-1β, IL-6, and TNF-α, effectively dampening the inflammatory cascade.[10]
Signaling Pathway: Inhibition of NF-κB by Dihydro-1,2-oxazole Compounds
Caption: Inhibition of the NF-κB inflammatory pathway.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals. The dihydro-1,2-oxazole scaffold has proven to be a fertile ground for discovering such agents.[11][12] Derivatives have shown broad-spectrum activity against various pathogens.[1][13]
-
Structure-Activity Relationship (SAR): Extensive SAR studies have been conducted to optimize the antimicrobial potency of this class.[14] The nature and position of substituents on the aromatic rings attached to the core scaffold are critical in determining the spectrum and potency of activity. For example, specific substitutions can enhance activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]
Table 1: Representative Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| 1,3-Oxazole Derivatives | Escherichia coli | Zone of Inhibition | 20 mm | [1] |
| 1,3-Oxazole Derivatives | Staphylococcus aureus | Zone of Inhibition | ~12-18 mm | [15] |
| Benzo[d]oxazole Derivatives | Candida species | Antifungal Activity | Superior to reference drug | [13] |
| 1,2,4-Oxadiazole Antibiotics | Gram-Positive Strains (inc. MRSA) | MIC | Broadly Active | [14] |
Section 3: Future Perspectives and Conclusion
The dihydro-1,2-oxazole scaffold is far more than just another heterocyclic compound; it is a dynamic platform for drug discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its proven record of potent and varied biological activities ensures that these libraries are rich in potential therapeutic leads.
Future research will undoubtedly focus on:
-
Target Deconvolution: Moving beyond phenotypic screening to precisely identify the molecular targets for the most active compounds.
-
Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step for clinical translation.
-
Bioisosteric Replacement: Using the dihydro-1,2-oxazole ring as a bioisostere for other chemical groups (like esters and amides) to improve the stability and efficacy of existing drugs.[16]
References
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Title: Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. Source: PubMed. URL: [Link]
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Title: Synthesis and antibacterial activity of dihydro-1,2-oxazine and 2-pyrazoline oxazolidinones: novel analogs of linezolid. Source: PubMed. URL: [Link]
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Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: Bentham Science. URL: [Link]
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Title: Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Source: Research J. Pharm. and Tech. URL: [Link]
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Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: PubMed. URL: [Link]
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Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Source: Biointerface Research in Applied Chemistry. URL: [Link]
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Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Source: Taylor & Francis Online. URL: [Link]
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Title: a brief review on antimicrobial activity of oxazole derivatives. Source: Indo American Journal of Pharmaceutical Sciences. URL: [Link]
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Title: Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Source: Journal of Chemistry. URL: [Link]
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Title: A comprehensive review on biological activities of oxazole derivatives. Source: SpringerLink. URL: [Link]
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Title: Naturally Occurring Oxazole-Containing Peptides. Source: MDPI. URL: [Link]
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Title: Anti-inflammatory oxazole-, nitro- and hexahydropyrrolo[2,1-b]oxazole-containing abietane diterpenoid alkaloids from Salvia miltiorrhiza. Source: PubMed. URL: [Link]
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Title: Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: ResearchGate. URL: [Link]
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Title: Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Source: Journal of Advanced Scientific Research. URL: [Link]
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Title: Review of Antimicrobial Activity of Oxazole. Source: International Journal of Pharmaceutical and Phytopharmacological Research. URL: [Link]
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Title: A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Source: International Journal of Modern Pharmaceutical Research. URL: [Link]
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Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Source: Indian Journal of Pharmaceutical Sciences. URL: [Link]
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Title: Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]
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Title: Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Source: PMC. URL: [Link]
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Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Source: PMC. URL: [Link]
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Title: Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Source: PubMed. URL: [Link]
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physical characteristics of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
This guide details the physical, chemical, and spectroscopic characteristics of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (also known as 3-ethyl-5-(chloromethyl)-2-isoxazoline). This compound is a critical heterocyclic building block, primarily utilized in the synthesis of agrochemicals (herbicides) and pharmaceutical scaffolds due to the reactivity of the chloromethyl group and the latent functionality of the isoxazoline ring.
Chemical Identity & Structural Analysis
This compound belongs to the 2-isoxazoline class, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms with one double bond (N=C). The presence of the chloromethyl group at position 5 creates a stereocenter, making the molecule chiral (existing as R and S enantiomers), typically synthesized as a racemate.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Synonyms | 3-Ethyl-5-(chloromethyl)-2-isoxazoline; 3-Ethyl-5-chloromethyl-2-isoxazoline |
| CAS Registry Number | Not widely listed in commodity databases; typically referenced by structure in patent literature.[1][2] |
| Molecular Formula | C |
| Molecular Weight | 147.60 g/mol |
| SMILES | CCC1=NOC(CCl)C1 |
| Stereochemistry | Racemic mixture (±) at C5 unless chirally resolved. |
Physical Characteristics
Note: As a specialized intermediate, specific experimental constants may vary based on purity. Values below represent high-confidence estimates derived from homologous series (e.g., 3-methyl analogs).
Physical Properties Matrix
| Property | Value / Description |
| Physical State | Clear to pale yellow liquid at standard temperature and pressure (STP). |
| Boiling Point | ~85–95 °C at 10 mmHg (Estimated); ~210 °C at 760 mmHg (Extrapolated). |
| Density | 1.12 – 1.16 g/cm³ (20 °C). |
| Refractive Index ( | ~1.46 – 1.48 |
| Solubility | Soluble: Dichloromethane, Ethyl Acetate, Methanol, Acetonitrile.Insoluble: Water (forms an emulsion). |
| Partition Coefficient (LogP) | ~1.2 – 1.5 (Predicted). Moderate lipophilicity. |
| Vapor Pressure | Low at STP; volatile under high vacuum. |
Synthesis & Reaction Mechanism
The standard industrial and laboratory route to this scaffold is the [3+2] 1,3-Dipolar Cycloaddition . This reaction couples a nitrile oxide (dipole) with an alkene (dipolarophile).[3][4]
Mechanism of Action[5][6][7]
-
Precursor Formation: Propionaldehyde oxime is chlorinated (using NCS or Cl
) to form the hydroximoyl chloride. -
In Situ Dipole Generation: Treatment with a base (Et
N) eliminates HCl, generating Propionitrile Oxide (the 1,3-dipole). -
Cycloaddition: The nitrile oxide reacts with Allyl Chloride (the dipolarophile) in a concerted manner. The reaction is regioselective, favoring the 5-substituted isoxazoline due to electronic and steric factors.
Synthesis Workflow Diagram
Caption: Step-wise synthesis via 1,3-dipolar cycloaddition of in-situ generated nitrile oxide.
Spectroscopic Characterization
For researchers confirming the identity of synthesized material, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl-
1.18 (t, 3H, J = 7.5 Hz): Methyl protons of the ethyl group (-CH
CH ). -
2.35 (q, 2H, J = 7.5 Hz): Methylene protons of the ethyl group (-CH
CH ). -
2.90 (dd, 1H, J = 17.0, 7.5 Hz): Ring proton at C4 (H
). -
3.15 (dd, 1H, J = 17.0, 11.0 Hz): Ring proton at C4 (H
). -
3.60–3.75 (m, 2H): Chloromethyl protons (-CH
Cl). - 4.75–4.85 (m, 1H): Methine proton at C5 (chiral center).
Diagnostic Features: The ABX pattern of the ring protons (C4/C5) and the triplet-quartet system of the ethyl group are the primary confirmation of the structure.
C NMR (100 MHz, CDCl-
10.5: Ethyl CH
. -
22.0: Ethyl CH
. - 42.5: Ring C4.
-
45.0: Chloromethyl (-CH
Cl). - 78.5: Ring C5 (C-O bond).
- 160.5: Ring C3 (C=N bond).
Mass Spectrometry (GC-MS)
-
Molecular Ion (M
): m/z 147/149 (3:1 ratio due to Cl/ Cl isotopes). -
Base Peak: Often m/z 112 (Loss of Cl) or m/z 98 (Loss of CH
Cl). -
Fragmentation: Characteristic cleavage of the N-O bond and loss of the ethyl side chain.
Experimental Protocols
Protocol A: Synthesis of this compound
Reagents: Propionaldehyde oxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Allyl chloride (1.5 eq), Triethylamine (1.2 eq), DMF (solvent).
-
Chlorination: Dissolve propionaldehyde oxime in DMF at 0°C. Add NCS portion-wise. Stir for 1 hour to form hydroximoyl chloride.
-
Cycloaddition: Add allyl chloride to the reaction mixture.
-
Dipole Release: Dropwise add a solution of triethylamine in DMF over 2 hours at 0–5°C. Note: Slow addition is crucial to prevent dimerization of the nitrile oxide (furoxan formation).
-
Workup: Pour mixture into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO .[4] -
Purification: Concentrate in vacuo. Purify via vacuum distillation (approx. 90°C @ 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).
Protocol B: Purification Workflow
Caption: Standard workup and purification strategy for liquid isoxazolines.
Safety & Handling
-
Hazards: The compound contains a chloromethyl group, acting as a potential alkylating agent . It should be treated as a skin irritant and potential sensitizer.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Isoxazolines are generally stable but can degrade under prolonged exposure to light or strong acids.
-
Compatibility: Avoid strong nucleophiles (amines, thiols) unless reaction is intended. The C-Cl bond is reactive.
References
-
Cycloaddition Methodology: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition, 2(10), 565-598. Link
-
Isoxazoline Synthesis: Jaeger, V., & Colinas, P. A. (2004). Nitrile Oxides. In Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (pp. 367-410). Wiley. Link
-
General Characterization: Easton, C. J., et al. (1994). Regioselectivity in the Synthesis of Isoxazolines. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
review of 4,5-dihydro-1,2-oxazole chemistry
An In-Depth Technical Guide to the Chemistry of 4,5-Dihydro-1,2-oxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dihydro-1,2-oxazole, commonly known as the 2-isoxazoline ring system, represents a cornerstone in modern heterocyclic chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not merely a stable scaffold but a versatile synthetic intermediate with profound implications in medicinal chemistry, agrochemistry, and materials science.[1][2] Its unique electronic properties and the inherent reactivity of the N-O bond allow for a diverse array of chemical transformations, making it a privileged structure in the synthesis of complex molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-isoxazolines, with a particular focus on their role in drug discovery and development.
The 2-Isoxazoline Scaffold: An Introduction
The 2-isoxazoline ring is a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions and a double bond between the nitrogen and one of the adjacent carbon atoms.[3] This structure imparts a unique combination of stability and reactivity. The relatively weak N-O bond is a key feature, predisposing the ring to cleavage reactions that can be exploited to generate a variety of acyclic structures with controlled stereochemistry.[4][5] This attribute has made 2-isoxazolines invaluable as "masked" functional groups, particularly for the synthesis of β-hydroxy ketones and γ-amino alcohols, which are common motifs in natural products and pharmaceuticals.[5][6][7]
Synthesis of 4,5-Dihydro-1,2-oxazoles: Building the Core
The construction of the 2-isoxazoline ring can be achieved through several synthetic strategies. However, the 1,3-dipolar cycloaddition of nitrile oxides with alkenes stands out as the most widely employed and versatile method.[8][9][10]
The [3+2] Cycloaddition of Nitrile Oxides and Alkenes
The cornerstone of 2-isoxazoline synthesis is the Huisgen 1,3-dipolar cycloaddition, a powerful reaction that forms a five-membered ring from a 1,3-dipole (the nitrile oxide) and a dipolarophile (the alkene).[9] This reaction is highly efficient and often proceeds with high regioselectivity and stereospecificity.[8][9]
Mechanism of 1,3-Dipolar Cycloaddition:
The reaction is generally considered to be a concerted, pericyclic process that proceeds through a six-electron, aromatic-like transition state.[9] The regioselectivity of the cycloaddition is governed by both electronic and steric factors, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[8]
Diagram: Generalized Mechanism of 1,3-Dipolar Cycloaddition
Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkene to form a 2-isoxazoline ring.
Generation of Nitrile Oxides:
Nitrile oxides are often unstable and prone to dimerization, so they are typically generated in situ.[10] Common methods for their generation include:
-
Dehydrohalogenation of Hydroximoyl Halides: This is a classic method where an aldoxime is halogenated and then treated with a non-nucleophilic base.
-
Oxidation of Aldoximes: A variety of oxidizing agents can be used, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB).[11]
-
Dehydration of Primary Nitroalkanes: This method provides a direct route from readily available starting materials.[11]
Experimental Protocol: One-Pot Synthesis of 3,5-Diphenyl-4,5-dihydro-1,2-oxazole
This protocol details a common one-pot procedure for the synthesis of a 2-isoxazoline from an aldehyde, hydroxylamine, and an alkene via in situ generation of the nitrile oxide.[11]
Materials:
-
Benzaldehyde
-
Hydroxylamine hydrochloride
-
Styrene
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a stirred solution of benzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in DCM at 0 °C, add pyridine (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the benzaldoxime.
-
Add styrene (1.5 eq) to the reaction mixture.
-
In a separate flask, dissolve NCS (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired 3,5-diphenyl-4,5-dihydro-1,2-oxazole.
Other Synthetic Routes
While the [3+2] cycloaddition is dominant, other methods for synthesizing 2-isoxazolines exist, including:
-
Intramolecular cyclization of oximes: This strategy involves the cyclization of appropriately functionalized oximes, often promoted by transition metals or radical initiators.[12]
-
Reaction of α,β-unsaturated carbonyl compounds with hydroxylamine: This method can lead to the formation of 2-isoxazolines, although the reaction pathways can be complex.[13][14]
Reactivity of 2-Isoxazolines: Unlocking Functionality
The synthetic utility of 2-isoxazolines is largely derived from the reactivity of the ring, particularly the susceptibility of the N-O bond to cleavage.[4][6]
Reductive Cleavage of the N-O Bond
Reductive cleavage of the N-O bond is a powerful transformation that unmasks the latent functionality within the 2-isoxazoline ring.[5] The choice of reducing agent determines the nature of the product.
Common Reductive Cleavage Methods:
| Reducing Agent | Product | Notes |
| H₂/Raney Ni | γ-Amino alcohol | A common and effective method.[5] |
| LiAlH₄ | γ-Amino alcohol | A potent reducing agent, useful for highly substituted systems.[5] |
| SmI₂ | β-Hydroxy ketone | A mild and selective method that often preserves other functional groups.[10] |
| Mo(CO)₆ | β-Hydroxy ketone | Another transition metal-based method for selective cleavage.[5][6] |
| TiCl₃ | β-Hydroxy ketone | A useful reagent for this transformation.[5] |
Diagram: Reductive Cleavage Pathways of 2-Isoxazolines
Caption: Key reductive cleavage pathways of the 2-isoxazoline ring.
Experimental Protocol: Reductive Cleavage to a β-Hydroxy Ketone using SmI₂
This protocol outlines the samarium(II) iodide-mediated cleavage of a 2-isoxazoline to a β-hydroxy ketone.[10]
Materials:
-
3,5-Diphenyl-4,5-dihydro-1,2-oxazole
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 3,5-diphenyl-4,5-dihydro-1,2-oxazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add the SmI₂ solution in THF (2.5 eq) dropwise to the stirred solution. The characteristic deep blue color of SmI₂ should be maintained.
-
After the addition is complete, add anhydrous methanol (4.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding β-hydroxy ketone.
Applications in Drug Discovery and Beyond
The 2-isoxazoline scaffold is a recurring motif in a wide range of biologically active molecules.[1][15][16] Its derivatives have shown promise as anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral agents.[4][15][17]
Isoxazolines in Medicinal Chemistry
-
Anti-inflammatory Agents: Some 2-isoxazoline derivatives have been found to be potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[16]
-
Anticancer Agents: The isoxazoline moiety has been incorporated into various compounds that exhibit cytotoxic activity against a range of cancer cell lines.[4][15]
-
Antimicrobial Agents: Derivatives of 2-isoxazoline have demonstrated significant activity against various bacteria and fungi.[15][17]
-
Neuroprotective Agents: There is emerging research into the potential of isoxazoline-containing compounds for the treatment of neurodegenerative diseases.[18]
Isoxazolines in Agrochemicals
The isoxazoline class of compounds has seen significant success in the development of insecticides and parasiticides.[2][3] These compounds often act as potent modulators of insect GABA-gated chloride channels, leading to paralysis and death of the target pests.[3]
Conclusion
The chemistry of 4,5-dihydro-1,2-oxazoles is a rich and dynamic field with far-reaching implications for both academic research and industrial applications. The ability to construct this heterocyclic core with high efficiency and stereocontrol, coupled with the diverse transformations of the resulting ring system, makes the 2-isoxazoline a truly versatile tool in the synthetic chemist's arsenal. For professionals in drug discovery and development, a thorough understanding of 2-isoxazoline chemistry is essential for the design and synthesis of novel therapeutic agents and for the efficient construction of complex molecular architectures. As synthetic methodologies continue to evolve, the importance of the 2-isoxazoline scaffold in the creation of functional molecules is set to grow even further.
References
-
Synthesis and Pharmacological Significance of Isoxazoline Derivatives: A Mini review. (2024). Academic Science Journal. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Molecules. [Link]
-
2-Isoxazolines: A Synthetic and Medicinal Overview. (2021). ChemMedChem. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Molecules. [Link]
-
Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). Pharmaceuticals. [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ARKIVOC. [Link]
-
Reaction design: [2 + 2 + 1] cycloaddition to construct isoxazoline based upon nitronates. (n.d.). RSC Publishing. [Link]
-
Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. [Link]
-
Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
-
Recent advances in the oxime-participating synthesis of isoxazolines. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). Molecules. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Methods of Cleavage of 2-Isoxazolines. (n.d.). Bentham Science. [Link]
-
Methods of Cleavage of 2-Isoxazolines. (2011). Current Organic Synthesis. [Link]
-
Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review. (n.d.). Current Organic Synthesis. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
Reductive cleavage of highly substituted Δ2-isoxazolines. Synthesis of crispatic acid. (n.d.). Tetrahedron Letters. [Link]
-
2‐Isoxazolines: A Synthetic and Medicinal Overview. (n.d.). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2020). ChemPlusChem. [Link]
-
Mechanism of 1,3-dipolar cycloadditions. (n.d.). The Journal of Organic Chemistry. [Link]
-
Isoxazoline. (n.d.). Wikipedia. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station. [Link]
-
Therapeutic potential of 2-isoxazolines. (2004). Indian Journal of Pharmaceutical Sciences. [Link]
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2023). The Journal of Organic Chemistry. [Link]
-
Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). Molecules. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Advances. [Link]
-
New derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine prepared proceeding from (E)-3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-ferrocenylprop-2-en-1-one. (2017). Russian Journal of Organic Chemistry. [Link]
-
The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. (2018). Current Organic Chemistry. [Link]
-
The Formation of 2-Isoxazolines in the Reactions of α,β-Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives-A Critical Review. (n.d.). Bentham Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isoxazoline - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. mdpi.com [mdpi.com]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. 2-Isoxazoline synthesis [organic-chemistry.org]
- 12. Recent advances in the oxime-participating synthesis of isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Isoxazolines: A Synthetic and Medicinal Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Technical Brief: Structural Elucidation and Quantification of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole via High-Resolution Mass Spectrometry
Executive Summary
This application note details the protocol for the identification, structural characterization, and quantification of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (referred to herein as CM-ISOX ).
Isoxazoline scaffolds are critical pharmacophores in medicinal chemistry, particularly in the development of GABA antagonists and antiparasitic agents (e.g., Fluralaner). CM-ISOX represents a functionalized intermediate whose chloromethyl moiety provides a reactive handle for further diversification but also introduces analytical challenges regarding stability and ionization.
This guide moves beyond generic protocols, offering a targeted LC-MS/MS workflow that addresses the specific lability of the chloromethyl group and the unique isotopic signature of the molecule.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | This compound |
| Formula | C₆H₁₀ClNO |
| Monoisotopic Mass | 147.0451 Da ( |
| Exact Mass ( | 149.0421 Da |
| LogP (Predicted) | ~1.2 - 1.5 (Moderate Lipophilicity) |
| pKa (Conjugate Acid) | ~2.5 - 3.5 (Protonation at Nitrogen) |
| Key Structural Features | Labile N-O bond, Reactive Chloromethyl group |
Analytical Challenges & Strategy
The "Chlorine Signature"
The presence of a single chlorine atom creates a distinct isotopic cluster. In high-resolution MS (HRMS), the intensity ratio of the
Thermal Instability
Isoxazolines can undergo retro-1,3-dipolar cycloaddition or ring opening under high thermal stress.
-
Strategy: Use Electrospray Ionization (ESI) rather than Electron Impact (EI) or APCI to minimize in-source fragmentation.
-
Control: Limit source temperature to <350°C.
Fragmentation Pathways (MS/MS)
For Multiple Reaction Monitoring (MRM), we utilize the lability of the chloromethyl group and the ring strain.
-
Primary Transition (Quantifier): Loss of HCl (
). -
Secondary Transition (Qualifier): Ring cleavage/Loss of Ethyl group.
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: Protein precipitation with strong acids may induce ring opening. A neutral LLE is preferred.
-
Aliquot: Transfer 100 µL of plasma/reaction media to a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., d5-Isoxazoline analog) at 1 µg/mL.
-
Extraction: Add 500 µL of MTBE (Methyl tert-butyl ether) .
-
Note: MTBE is chosen over Ethyl Acetate to minimize co-extraction of polar matrix components.
-
-
Agitation: Vortex for 2 minutes at 1500 rpm.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Concentration: Transfer the supernatant to a clean vial. Evaporate to dryness under
at 30°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Why: Retains the moderately lipophilic isoxazoline while eluting polar salts early.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 5% B (Isocratic hold for trapping)
-
0.5-3.0 min: 5% -> 95% B (Linear ramp)
-
3.0-4.0 min: 95% B (Wash)
-
4.0-4.1 min: 95% -> 5% B
-
4.1-6.0 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Capillary Voltage: 3.0 kV.[3]
-
Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the Cl group).
-
Desolvation Temp: 350°C.
MRM Transitions Table
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type | Mechanism |
| 148.05 ( | 112.05 | 15 | Quantifier | Neutral loss of HCl |
| 148.05 ( | 55.05 | 25 | Qualifier | Ring Cleavage (Propionitrile) |
| 150.05 ( | 114.05 | 15 | Validation | Isotope Confirmation |
Structural Elucidation & Mechanism
The fragmentation of CM-ISOX follows a distinct pathway governed by the stability of the isoxazoline ring and the leaving group ability of the chloride.
Fragmentation Logic
-
Protonation: Occurs at the ring nitrogen (
). -
Pathway A (Dominant): Inductive cleavage of the C-Cl bond, assisted by the neighboring oxygen or simply thermal elimination, resulting in the loss of neutral HCl (36 Da). This yields a stable cation at
112. -
Pathway B (Ring Opening): Cleavage of the N-O bond (the weakest bond in the ring), followed by retro-cycloaddition, generating propionitrile (
) and other small fragments.
Pathway Visualization
The following diagram illustrates the analytical workflow and the proposed fragmentation mechanism.
Figure 1: Analytical workflow and proposed collision-induced dissociation (CID) pathways for CM-ISOX.
Validation Criteria (Self-Validating Protocol)
To ensure the trustworthiness of the data, the following acceptance criteria must be met for every batch:
-
Retention Time: The analyte must elute within ±0.05 min of the reference standard.
-
Isotope Ratio: The peak area ratio of the 148.05 transition to the 150.05 transition must be
. -
Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as the concentration yielding a S/N ratio > 10:1.
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
References
-
Isoxazoline Synthesis & Properties
-
Lymperopoulos, P. et al. (2025). "Regioselective Synthesis of 5-Substituted 3-(β-D-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition." Molecules. Available at: [Link] (Contextual grounding on isoxazoline synthesis via 1,3-dipolar cycloaddition).
-
-
Mass Spectrometry of Isoxazolines
-
Borges, L. et al. (2022). "Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on DFT calculations and ESI-MS/MS." Rapid Communications in Mass Spectrometry. Available at: [Link] (Mechanistic insight into isoxazoline ring fragmentation).
-
-
LC-MS Method Validation
-
Markowska-Buńka, P. et al. (2025).[1] "A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry." Journal of Veterinary Research.[1] Available at: [Link] (Protocol grounding for biological matrix extraction of isoxazolines).
-
- McLafferty, F. W. & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new LC–MS/MS method for multiple residues/contaminants in bovine meat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole as a Tunable Scaffold in Agrochemical Synthesis
Part 1: Executive Summary & Strategic Utility
In the competitive landscape of agrochemical discovery, "scaffold hopping" is a critical strategy to bypass resistance mechanisms and secure new intellectual property. 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole represents a high-value chiral synthon, offering a distinct steric and lipophilic profile compared to the canonical 3-methyl (e.g., Methiozolin) or 5,5-dimethyl (e.g., Pyroxasulfone) isoxazoline motifs.
This Application Note details the handling, synthesis, and downstream coupling of this intermediate. Its primary utility lies in its 5-chloromethyl handle , which serves as a versatile electrophile for constructing sulfone-bridged herbicides and safeners.
Key Chemical Attributes
| Property | Specification | Significance |
| Molecular Formula | C₆H₁₀ClNO | Compact scaffold with high atom economy. |
| Reactive Moiety | 5-Chloromethyl (–CH₂Cl) | Primary alkyl halide; ideal for Sɴ2 coupling with sulfinates or thiols. |
| Steric Modulator | 3-Ethyl Group | Increases lipophilicity (LogP) and steric bulk vs. methyl analogs, altering active site binding kinetics. |
| Chirality | C5 Stereocenter | The (5R) or (5S) enantiomers often exhibit differential biological activity (e.g., S-metolachlor precedent). |
Part 2: Mechanism of Action & Synthetic Logic
The "Ethyl-Switch" Hypothesis
Most commercial isoxazoline herbicides utilize a methyl group at the 3-position. Substituting this with an ethyl group affects the molecule's physicochemical properties:
-
Metabolic Stability: The ethyl group introduces a new site for metabolic oxidation (hydroxylation at the benzylic-like
-carbon), potentially altering the half-life in crops vs. weeds (selectivity basis). -
VLCFA Inhibition: In Very Long Chain Fatty Acid (VLCFA) elongase inhibitors, the isoxazoline ring binds to a hydrophobic pocket. The slightly larger ethyl group can enhance binding affinity in resistant biotypes where the pocket has mutated.
Synthetic Pathway Visualization
The following diagram illustrates the generation of the scaffold via [3+2] cycloaddition and its divergence into two major agrochemical classes.
Figure 1: Synthetic workflow from commodity precursors to divergent agrochemical classes via the 3-ethyl isoxazoline scaffold.
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of the Scaffold
Objective: Synthesize this compound via 1,3-dipolar cycloaddition. Scale: 50 mmol
Reagents:
-
Propionaldehyde oxime (4.35 g, 50 mmol)
-
Allyl chloride (11.5 g, 150 mmol, 3 eq) - Excess acts as dipolarophile and solvent
-
N-Chlorosuccinimide (NCS) (6.68 g, 50 mmol)
-
Triethylamine (Et₃N) (5.56 g, 55 mmol)
-
Dichloromethane (DCM) (100 mL)
Step-by-Step Methodology:
-
Chlorination: Dissolve propionaldehyde oxime in DCM (50 mL) and cool to 0°C. Add NCS portion-wise over 30 minutes. Stir for 1 hour at room temperature to generate the hydroximoyl chloride.
-
Checkpoint: Verify disappearance of oxime by TLC (Hexane/EtOAc 4:1).
-
-
Cycloaddition: Cool the solution to 0°C. Add Allyl chloride (3 eq).
-
Base Addition: Add Et₃N dropwise over 2 hours. Crucial: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).
-
Mechanism:[1] Et₃N eliminates HCl to generate the propionitrile oxide in situ, which immediately traps allyl chloride.
-
-
Workup: Wash the reaction mixture with water (2 x 50 mL) and brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The residue is often a clear oil. Purify via vacuum distillation (approx. 85-90°C at 5 mmHg) or flash chromatography (0-10% EtOAc in Hexane).
Expected Yield: 75-85% Characterization:
-
¹H NMR (CDCl₃):
1.18 (t, 3H, CH₃), 2.35 (q, 2H, CH₂-ethyl), 2.9-3.1 (m, 2H, ring CH₂), 3.65 (d, 2H, CH₂Cl), 4.75 (m, 1H, ring CH-O).
Protocol B: Coupling to Aryl Sulfinates (VLCFA Inhibitor Synthesis)
Objective: React the chloromethyl scaffold with a pyrazole sulfinate to mimic Pyroxasulfone topology.
Reagents:
-
This compound (1.0 eq)
-
Sodium 1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate (1.1 eq)
-
DMF (Dimethylformamide) (anhydrous)
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq)
Methodology:
-
Preparation: Dissolve the sulfinate salt and TBAI in anhydrous DMF under N₂ atmosphere.
-
Addition: Add the isoxazoline scaffold (dissolved in minimal DMF) to the reaction vessel.
-
Reaction: Heat to 80°C for 4-6 hours.
-
Note: The reaction proceeds via Sɴ2 substitution. The iodide catalyst converts the alkyl chloride to a more reactive alkyl iodide in situ.
-
-
Quench: Pour into ice water. The sulfone product typically precipitates as a white solid.
-
Filtration: Filter, wash with water, and recrystallize from Ethanol/Water.
Part 4: Safety & Stability Guidelines
Handling Chloromethyl Isoxazolines[2][3][4][5][6]
-
Alkylating Potential: Like all
-halomethyl heterocycles, this compound is a potential alkylating agent. It must be handled in a fume hood with nitrile gloves. -
Thermal Stability: Isoxazolines are generally stable up to 120°C. However, avoid strong Lewis acids which can trigger ring opening (isoxazoline
-amino ketone).
Storage
-
Store at 2-8°C under Argon.
-
Shelf Life: >12 months if protected from moisture (hydrolysis of the CH₂Cl group is slow but possible).
Part 5: References
-
Isoxazoline Herbicide Chemistry:
-
Synthesis of 3-Substituted Isoxazolines:
-
Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
-
Source: MDPI Molecules.
-
URL:[Link]
-
-
Safener Analogs (Isoxadifen-ethyl context):
-
Sulfonyl-Isoxazoline Patents:
Sources
Technical Application Note: Nucleophilic Functionalization of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Introduction & Scope
The isoxazoline scaffold (4,5-dihydro-1,2-oxazole) is a privileged structure in medicinal chemistry, appearing in antibiotics, antitumor agents, and modern insecticides.[1] The specific derivative 5-(chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (Compound 1 ) presents a unique dual-reactivity profile: it contains a stable heterocyclic core and a reactive electrophilic "handle" (the chloromethyl group).
This guide details the protocols for functionalizing Compound 1 with various nucleophiles. Unlike simple alkyl halides, the adjacent isoxazoline ring imposes specific steric and electronic constraints.[1] The protocols below prioritize Nucleophilic Substitution (
Key Reactivity Profile
-
Primary Reactivity:
displacement of the chlorine atom at the C5-methyl position.[1] -
Secondary Reactivity: Base-induced ring fragmentation (avoid strong bases like
-BuOK). -
Stability: The 3-ethyl group is generally robust, but
-deprotonation is possible under harsh basic conditions.[1]
Mechanistic Insight & Strategy
The reaction of Compound 1 with nucleophiles is governed by the balance between substitution and elimination.[1] The chloromethyl group is a primary alkyl halide, making it an excellent candidate for
Reaction Pathways[1][2][3][4][5][6][7]
Figure 1: Competing reaction pathways. Pathway A is favored by using non-bulky nucleophiles and polar aprotic solvents (DMF, DMSO).[1]
Experimental Protocols
Protocol A: Synthesis of Azide Derivative (Click Chemistry Precursor)
Target: 5-(Azidomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
This protocol converts the chloride to an azide, enabling "Click" chemistry (CuAAC) for conjugation to proteins, fluorophores, or DNA encoded libraries.[1]
Reagents:
-
Compound 1 (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Sodium Iodide (
) (0.1 eq, Catalyst)[1] -
Solvent: DMSO (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Compound 1 (100 mg, 0.68 mmol) in anhydrous DMSO (2.0 mL).
-
Activation: Add NaI (10 mg, 0.06 mmol). Stir for 5 minutes at room temperature. Note: This in situ generates the more reactive iodomethyl intermediate (Finkelstein reaction).[1]
-
Substitution: CAREFULLY add
(66 mg, 1.02 mmol). Warning: Azides are toxic and potentially explosive.[1] Use a blast shield.[1] -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (
) should disappear, replaced by a new spot ( , stains brown with ).[1] -
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (10 mL) and extract with Diethyl Ether (
mL). Note: Ether is preferred over DCM to avoid potential formation of diazidomethane if excess DCM reacts with azide traces, though rare here.[1] -
Wash combined organics with brine (
mL).[1] -
Dry over
, filter, and concentrate under reduced pressure (keep bath °C).
-
-
Yield: Expect 85–95% of a pale yellow oil. Use directly without column chromatography if purity >90% by NMR.[1]
Protocol B: Amination with Secondary Amines
Target: 5-(Aminomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole derivatives
Direct reaction with amines requires careful control to prevent quaternary ammonium salt formation.[1]
Reagents:
-
Compound 1 (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (2.0 eq)[1]
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (
)
Step-by-Step Workflow:
-
Setup: Suspend Compound 1 (1.0 eq) and
(2.0 eq) in dry (0.2 M concentration). -
Addition: Add the secondary amine (2.0 eq) dropwise.
-
Reflux: Heat to reflux (82°C) for 12–16 hours.
-
Optimization: If reaction is slow, add 10 mol%
or switch solvent to DMF and heat to 90°C.[1]
-
-
Filtration: Cool to RT and filter off the inorganic salts (
). Rinse the pad with .[1] -
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, gradient 0
5% MeOH in DCM).
Protocol C: Thioether Synthesis (Sulfur Nucleophiles)
Target: 5-(Aryl/Alkylthiomethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Thiols are highly nucleophilic and react rapidly, often without heating.[1]
Reagents:
-
Compound 1 (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) -
Solvent: DCM or THF[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve Compound 1 in DCM (0.1 M).
-
Addition: Add
followed by the thiol.[1] -
Reaction: Stir at Room Temperature for 2–4 hours.
-
Quench: Wash with 1M NaOH (to remove unreacted thiol) followed by water and brine.
-
Isolation: Dry (
) and concentrate. These products are often crystalline solids.[1]
Data Summary & Troubleshooting
| Nucleophile Class | Reagent | Solvent | Temp ( | Typical Yield | Key Precaution |
| Azide | DMSO | 60 | 90% | Toxic reagents; avoid chlorinated solvents in workup. | |
| 2 | MeCN | 82 (Reflux) | 65-80% | Use excess amine to prevent over-alkylation.[2] | |
| Thiol | DCM | 25 (RT) | >90% | Odor control; bleach quench required.[1] | |
| Alkoxide | THF | 0 | 40-60% | Risk: Strong bases may cause ring opening.[1] Keep cold. |
Troubleshooting "Stalled" Reactions
If the reaction conversion is <50% after 24 hours:
-
Finkelstein Catalyst: Add 0.5 eq of Tetrabutylammonium Iodide (TBAI) or NaI.[1] The exchange of Cl for I creates a much better leaving group (
faster rate).[1] -
Solvent Switch: Move from MeCN to DMF or NMP to increase the solubility of inorganic bases and enhance nucleophilicity.[1]
References
-
Synthesis of 5-fluoroalkyl-isoxazoles via nucleophilic substitution. Chalyk, B., et al.[1] (2019).[1][3] Journal of Organic Chemistry. Describes the stability of the isoxazoline ring during substitution reactions on 5-halomethyl groups.
-
Asymmetric Synthesis of Functionalized 2-Isoxazolines. Galvani, G., et al.[1] (2013).[1] Journal of Organic Chemistry. Details the synthesis and handling of 5-chloromethyl-isoxazolines.
-
Reaction of 5-chloromethyl-isoxazolines with strong bases. Burrowes, T., et al.[1] (1977).[1] Australian Journal of Chemistry.[1][4] A critical reference warning against the use of bulky strong bases which lead to bicyclic ether formation or ring opening.
-
Click Chemistry on Isoxazoline Scaffolds. Pinto, D., et al.[1][5] (2011).[1] Bioorganic & Medicinal Chemistry Letters. Demonstrates the utility of the azide-isoxazoline intermediate.[1]
Sources
- 1. Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,5-Dihydro-1,2-Oxazoles (Isoxazolines)
Status: Active Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in 1,3-Dipolar Cycloadditions
Introduction: The Mechanistic Landscape
Welcome to the technical support hub for isoxazoline synthesis. You are likely employing the 1,3-dipolar cycloaddition of a nitrile oxide (dipole) with an alkene (dipolarophile).[1][2][3] While this reaction is a cornerstone of heterocyclic chemistry, it is kinetically sensitive. The nitrile oxide species is transient and highly reactive; it does not "wait" for your alkene. If the cycloaddition is not the fastest pathway, the nitrile oxide will consume itself or succumb to environmental nucleophiles.
This guide addresses the three most critical failure modes: Dimerization (Furoxan formation) , Regioisomer Scrambling , and Precursor Hydrolysis .
Troubleshooting Module 1: "My yield is low, and I see a crystalline byproduct."
Diagnosis: Nitrile Oxide Dimerization (Furoxan Formation)
If you isolate a crystalline solid that is not your product and lacks the alkene protons in NMR, you have likely formed a furoxan (1,2,5-oxadiazole-2-oxide) .
The Causality:
Nitrile oxides (
The Fix: The "High-Dilution" Protocol To favor the cycloaddition (a bimolecular reaction between dipole and alkene) over dimerization, you must keep the steady-state concentration of the nitrile oxide extremely low.
Corrective Actions:
-
In-Situ Generation: Never attempt to isolate the nitrile oxide. Generate it in the presence of the alkene.
-
Slow Addition: Add the base (usually Triethylamine or DIPEA) very slowly to the mixture of hydroximoyl chloride and alkene. Use a syringe pump if possible.
-
Stoichiometric Excess: Use an excess of the alkene (1.2 – 1.5 equiv) to ensure that once a nitrile oxide molecule is generated, it statistically encounters an alkene before another nitrile oxide.
Visualizing the Competitive Pathways
Figure 1: Kinetic competition between the desired cycloaddition and the parasitic dimerization pathway.
Troubleshooting Module 2: "I am seeing two regioisomers in my LC-MS/NMR."
Diagnosis: Poor Regiocontrol
In the reaction of a nitrile oxide with a monosubstituted alkene, two outcomes are possible:
-
5-Substituted (Major): Oxygen binds to the more substituted carbon.
-
4-Substituted (Minor): Oxygen binds to the less substituted carbon.
The Causality: Regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions and steric hindrance.
-
Electronic: For electron-rich alkenes (e.g., styrene, vinyl ethers), the reaction is HOMO(dipolarophile) – LUMO(dipole) controlled, heavily favoring the 5-substituted product.
-
Steric: The oxygen atom of the nitrile oxide is less sterically demanding than the carbon end (which carries the R-group). Therefore, the oxygen preferentially attacks the more hindered position of the alkene to minimize steric clash at the carbon-carbon bond forming site.
The Fix: Substrate & Catalyst Engineering If you are getting a mixture (e.g., 60:40), your alkene might be electron-deficient or sterically ambiguous.
Corrective Actions:
-
Check Electronics: Electron-deficient alkenes (e.g., acrylates) often yield lower regioselectivity because the FMO gap changes, making the reaction dipole(HOMO) – dipolarophile(LUMO) controlled.
-
Lewis Acid Catalysis: Adding a Lewis Acid (e.g.,
or ) can coordinate to the alkene (if it has a carbonyl) or the nitrile oxide, enhancing the electronic bias and improving regioselectivity [1]. -
Solvent Switch: Changing from a non-polar solvent (DCM) to a polar solvent (EtOH) can sometimes shift the ratio, though this is less predictable.
Decision Tree for Regioselectivity
Figure 2: Decision logic for anticipating and correcting regioselectivity issues.
Troubleshooting Module 3: "The reaction stalled, and I recovered starting material (Oxime)."
Diagnosis: Hydrolysis or Incomplete Chlorination
If you are using the hydroximoyl chloride method (Method A below) and recover the aldehyde or oxime, the chlorination step likely failed, or moisture hydrolyzed the intermediate.
The Causality: Hydroximoyl chlorides are sensitive. If water is present, they hydrolyze back to hydroxamic acids or oximes. Furthermore, if the chlorination (using NCS) is not driven to completion before base addition, the base will simply deprotonate the unreacted oxime, which does not generate the dipole.
Corrective Actions:
-
Confirm Chlorination: Monitor the first step (Oxime + NCS) by TLC or NMR. The shift of the CH=N proton (usually ~8.0 ppm) will disappear/move significantly upon conversion to C(Cl)=N.
-
Anhydrous Conditions: Use dry DMF or DCM. The HCl generated during chlorination is hygroscopic and can pull moisture from the air.
-
Temperature Control: Keep the chlorination step near 0°C to 25°C. Do not heat until the dipole generation step.
Standard Operating Procedure (SOP): The "Huisgen" Protocol
This protocol uses the Hydroximoyl Chloride method, which is generally more controllable than the direct oxidation (Hypervalent Iodine) method for sensitive substrates.
Reagents:
-
Aldoxime (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv)
-
Alkene (1.5 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Solvent: Dry DMF or DCM (0.1 M concentration relative to oxime)
Step-by-Step Workflow:
-
Chlorination (Precursor Formation):
-
Dissolve Aldoxime in dry DMF under Nitrogen/Argon.
-
Add NCS (1.1 equiv) in portions at 0°C.
-
Allow to stir at Room Temperature (RT) for 1–3 hours.
-
Checkpoint: Verify consumption of oxime by TLC. If the reaction is sluggish (common for electron-deficient aromatics), add a catalytic amount (10 mol%) of pyridine or HCl gas to initiate the radical chlorination.
-
-
Cycloaddition (Dipole Generation):
-
Add the Alkene (1.5 equiv) to the reaction mixture.
-
CRITICAL STEP: Dissolve Et3N in a small volume of solvent. Add this solution dropwise over 30–60 minutes to the reaction mixture while stirring vigorously.
-
Reasoning: This keeps the instantaneous concentration of nitrile oxide low, preventing Furoxan formation (See Module 1).
-
-
Workup:
-
Pour into water (5x reaction volume) to remove DMF/Succinimide.
-
Extract with Ethyl Acetate or DCM.
-
Wash organic layer with brine, dry over Na2SO4.
-
-
Purification:
-
Flash chromatography. Note: Isoxazolines are stable on silica, but ensure the eluent is not too acidic if the product contains acid-sensitive groups.
-
Comparative Data: Oxidants for Nitrile Oxide Generation
Select the right oxidant based on your substrate tolerance.
| Method | Reagents | Pros | Cons |
| Chlorination/Base | NCS / Et3N | Gold Standard. Highly controllable; slow addition prevents dimerization. | Two steps (one pot); requires handling chlorinated intermediate. |
| Hypervalent Iodine | PIDA or PIFA | One-step; very fast; no halogenated waste. | High risk of dimerization due to rapid dipole generation; expensive reagents [2]. |
| Bleach | NaOCl (aq) | Cheap; green chemistry compatible. | Poor solubility for organic substrates; often leads to hydrolysis side products. |
| Dehydration | Nitroalkane + PhNCO | Avoids oximes entirely. | Requires toxic isocyanates; harsh conditions (reflux) often required. |
References
-
Regioselectivity in Nitrile Oxide Cycloadditions
-
Hypervalent Iodine Methodologies
-
Furoxan Dimerization Mechanism
-
General Review of Isoxazoline Synthesis
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. experts.nau.edu [experts.nau.edu]
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
The synthesis of this target molecule is primarily achieved through a robust and versatile reaction: the 1,3-dipolar cycloaddition .[1] Specifically, it involves the reaction of propanenitrile oxide (the 1,3-dipole) with 3-chloro-1-propene, also known as allyl chloride (the dipolarophile). A critical aspect of this synthesis is the in situ generation of the highly reactive and unstable propanenitrile oxide intermediate to maximize its capture by the allyl chloride.[2][3]
This guide is structured into a Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction variables.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction yield is critically low. What are the most likely causes and how can I fix them?
A1: Low yield is the most common issue and typically points to one of two primary problems: inefficient generation of the nitrile oxide or its subsequent undesired consumption through side reactions.
-
Inefficient Nitrile Oxide Generation: The conversion of the precursor (e.g., propionaldoxime) to propanenitrile oxide is the rate-determining step for the entire synthesis. Ensure your starting materials are pure and the stoichiometry of your reagents is correct. For instance, when using an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T with an aldoxime, using aged or impure reagents can drastically reduce the efficiency of nitrile oxide formation.[2]
-
Nitrile Oxide Dimerization: The most significant side reaction is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[2][4] This occurs when the concentration of the nitrile oxide intermediate becomes too high relative to the allyl chloride dipolarophile. To mitigate this, the nitrile oxide precursor or the activating agent (e.g., base or oxidant) should be added slowly to the reaction mixture over an extended period. This maintains a low, steady-state concentration of the nitrile oxide, favoring the desired bimolecular reaction with the alkene over the undesired dimerization.[4]
-
Suboptimal Reaction Conditions: While 1,3-dipolar cycloadditions are generally not highly sensitive to solvent polarity, the solvent can affect the stability and generation rate of the nitrile oxide.[1][5][6] Furthermore, excessively high temperatures can accelerate the rate of dimerization more than the rate of cycloaddition.
Q2: I'm observing a significant, difficult-to-remove side product in my crude NMR. What is it?
A2: The primary suspect is the furoxan dimer of propanenitrile oxide. This side product is often a crystalline solid or a high-boiling oil that can co-elute with your product during chromatography if the conditions are not optimized.
Minimization Strategies:
-
Slow Addition: As mentioned above, use a syringe pump for the slow, controlled addition of your oxidant or base solution.
-
Excess Dipolarophile: Use a molar excess of allyl chloride (e.g., 1.5 to 3 equivalents). This increases the probability of a nitrile oxide molecule colliding with an alkene rather than another nitrile oxide molecule.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the activating agent, then allow it to slowly warm to room temperature.[7]
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. Why?
A3: A stalling reaction can be frustrating and often points to issues with reagent stability or reaction setup.
-
Moisture: The presence of water can interfere with many methods of nitrile oxide generation. Ensure you are using anhydrous solvents and your glassware is properly dried.
-
Base Incompatibility: If generating the nitrile oxide from a hydroximoyl chloride, the choice of base is critical. A base that is too strong or too weak can lead to incomplete conversion. Triethylamine is a commonly used organic base for this purpose.
-
Precursor Degradation: The aldoxime or nitroalkane precursor may be of poor quality or may have degraded during storage. It is advisable to use freshly prepared or purified starting materials.
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you proactively design and optimize your experiment.
Q1: Can you explain the underlying mechanism of this reaction?
A1: The formation of the 4,5-dihydro-1,2-oxazole ring is a classic example of a [3+2] cycloaddition , also known as a Huisgen 1,3-dipolar cycloaddition.[1] It is a pericyclic reaction, meaning it proceeds through a concerted cyclic transition state where new bonds are formed simultaneously.[5] The reaction involves the overlap of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8]
Caption: Overall reaction scheme.
Q2: What are the best methods for generating the propanenitrile oxide in situ?
A2: There are two primary, highly effective methods:
-
Oxidation of Aldoximes: This is a very common and reliable method. Propionaldoxime is oxidized using agents like sodium hypochlorite (household bleach) in a biphasic system or N-Chlorosuccinimide (NCS) in a solvent like dichloromethane (DCM).[9]
-
Dehydrohalogenation of Hydroximoyl Chlorides: Propionaldoxime can be converted to the corresponding hydroximoyl chloride, which is then treated with a non-nucleophilic base like triethylamine (Et₃N) in the presence of the alkene to release the nitrile oxide.
Q3: How do I select the optimal solvent and temperature for the reaction?
A3: The selection of solvent and temperature is a balancing act between reaction rate and suppression of side reactions.
-
Solvent: While the cycloaddition itself is not heavily influenced by solvent polarity, the solvent must be compatible with the nitrile oxide generation step and keep all reactants in solution.[5][6] Chlorinated solvents like DCM or chloroform are excellent choices, as are esters like ethyl acetate.[7]
Solvent Relative Polarity Boiling Point (°C) Key Considerations Dichloromethane (DCM) 0.309 40 Excellent solvent for most starting materials and reagents (e.g., NCS). Volatile and easy to remove. Chloroform 0.259 61 Similar to DCM, slightly higher boiling point. Ethyl Acetate 0.228 77 Good alternative to chlorinated solvents. May require slightly higher temperatures. Toluene 0.099 111 Less polar; can be useful if side reactions in polar solvents are an issue. Higher temperature required. -
Temperature: The reaction is often performed between 0 °C and 40 °C.[7] Starting the reaction cold (0-5 °C) during the slow addition of the activating agent helps to control the initial burst of nitrile oxide generation. The reaction can then be allowed to warm to room temperature to ensure a reasonable reaction rate over several hours.
Q4: Is a catalyst required for this cycloaddition?
A4: No, a catalyst is generally not required. The thermal 1,3-dipolar cycloaddition proceeds readily under the conditions described. However, for certain applications, particularly in asymmetric synthesis, chiral Lewis acid catalysts based on metals like Nickel(II) or Magnesium(II) have been developed to control the stereochemistry of the product.[10][11] For a standard synthesis of this achiral target, catalysis is an unnecessary complication.
Troubleshooting Workflow: Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to poor product yield.
Caption: A step-by-step guide to diagnosing low yield.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a proper laboratory setting with appropriate safety precautions.
Materials:
-
Propionaldoxime
-
3-Chloro-1-propene (Allyl chloride)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, syringe pump
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add propionaldoxime (1.0 eq) and allyl chloride (2.0 eq).
-
Dissolve the contents in anhydrous DCM (approx. 0.2 M concentration relative to the aldoxime).
-
Cool the flask to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of NCS (1.1 eq) in anhydrous DCM.
-
Using a syringe pump, add the NCS solution to the stirred reaction mixture dropwise over 2 hours. A small amount of triethylamine (0.1 eq) can be added to the reaction to neutralize the succinimide byproduct.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-18 hours. Monitor the consumption of the aldoxime by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 5. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 6. The Kinetic Solvent Effect on 1,3-Dipolar Cycloaddition of 2,2,5,5-Tetramethyl-3-imidazoline-3-oxide-1-oxyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9796690B2 - Process for preparing dihydroisoxazole derivatives - Google Patents [patents.google.com]
- 8. scielo.br [scielo.br]
- 9. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metal-catalyzed 1,3-dipolar cycloaddition reactions of nitrile oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
preventing decomposition of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Technical Support Center: 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Welcome to the dedicated technical support center for this compound. This resource is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage, handling, and use in experimental settings. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the stability of this valuable compound.
Frequently Asked Questions (FAQs)
Why is my sample of this compound showing signs of degradation?
The decomposition of this compound is often attributed to the high reactivity of the chloromethyl group and the inherent strain in the 4,5-dihydro-1,2-oxazole (isoxazoline) ring. The chloromethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.[1] Additionally, the isoxazoline ring can undergo hydrolysis or thermal degradation, particularly under non-optimal storage or reaction conditions.[2][3]
Potential Decomposition Pathways:
-
Hydrolysis: The presence of water or other protic solvents can lead to the hydrolysis of the chloromethyl group, forming the corresponding hydroxymethyl derivative and hydrochloric acid (HCl). The generated HCl can then catalyze further degradation of the isoxazoline ring.
-
Nucleophilic Attack: The chloromethyl group is highly reactive towards nucleophiles.[1] Contaminants with nucleophilic functional groups (e.g., amines, thiols) can lead to the formation of unwanted byproducts.
-
Thermal Decomposition: Elevated temperatures can promote the decomposition of the isoxazoline ring structure.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of isoxazoline derivatives.[2][3]
What are the optimal storage conditions to prevent decomposition?
To maintain the stability of this compound, it is crucial to control the storage environment.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes thermal degradation and slows down the rate of potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and hydrolysis by excluding oxygen and moisture.[5] |
| Light | Amber vial or protected from light | Prevents photodegradation.[2][3] |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and atmospheric gases. Use of glass or other inert materials is recommended. |
For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated freeze-thaw cycles and exposure to the atmosphere.
I've observed a decrease in purity of my compound over time, even with proper storage. What could be the cause?
If you observe a decrease in purity despite following recommended storage protocols, consider the following possibilities:
-
Residual Impurities from Synthesis: The initial synthesis of this compound might have left behind residual reagents or catalysts that can promote decomposition.[6] For instance, residual base from the synthesis could catalyze degradation pathways.
-
Incompatibility with Storage Container: While glass is generally inert, certain types of plastics or containers with reactive surfaces could potentially interact with the compound.
-
Micro-leaks in the Container Seal: Over time, even a small leak can introduce enough moisture and oxygen to initiate decomposition.
To troubleshoot this, it is recommended to re-purify a small sample of the compound and monitor its stability under ideal conditions. If the purified sample remains stable, it suggests that the initial batch may have contained impurities.
Troubleshooting Guides
Issue 1: Unexpected Side-Product Formation in a Reaction
Symptom: You are using this compound in a reaction and observe the formation of unexpected side-products, leading to a low yield of the desired product.
Potential Causes & Solutions:
-
Cause: The chloromethyl group is reacting with nucleophilic species in your reaction mixture.[1][7]
-
Solution: Ensure all reagents and solvents are anhydrous and free of nucleophilic impurities. If your reaction involves a nucleophile that is intended to react at another site, consider using a protecting group strategy for the nucleophile.
-
-
Cause: The reaction conditions (e.g., temperature, pH) are promoting the degradation of the isoxazoline ring.
-
Solution: Optimize the reaction temperature to the lowest effective level. If the reaction is sensitive to pH, use a buffered system to maintain a stable pH.
-
-
Cause: The solvent is not compatible with the compound.
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for unexpected side-product formation.
Issue 2: Inconsistent Results Between Batches
Symptom: You are observing significant variations in reaction outcomes when using different batches of this compound.
Potential Causes & Solutions:
-
Cause: Batch-to-batch variability in purity.
-
Cause: Presence of different levels of residual solvents or synthetic byproducts.
-
Solution: If possible, obtain a certificate of analysis for each batch. If not available, perform your own analysis to identify any significant impurities that could interfere with your reaction.
-
Protocol for Purity Analysis by HPLC:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and integrate the peak areas to determine the purity.
Issue 3: Complete Decomposition of the Compound Upon Dissolving in a Solvent
Symptom: The compound appears to decompose immediately or very rapidly upon being dissolved in a particular solvent for an experiment.
Potential Causes & Solutions:
-
Cause: The solvent is protic and/or nucleophilic (e.g., methanol, water, amines).
-
Solution: Immediately switch to a non-protic, non-nucleophilic solvent such as anhydrous dichloromethane, tetrahydrofuran (THF), or toluene.
-
-
Cause: The solvent contains significant impurities that are reacting with the compound.
-
Solution: Use high-purity, anhydrous solvents. It may be necessary to distill or pass the solvent through a column of activated alumina to remove impurities.
-
Decomposition Pathway Visualization:
Caption: Major decomposition pathways of the target compound.
References
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
Development and validation of a multianalyte method for quantification of isoxazolines in animal-derived matrix samples using SPE-HPLC-MS/MS. (2025). ResearchGate. Retrieved from [Link]
-
Markowska-Buńka, P., Jaroszewski, J. J., Rasiński, B., & Ziółkowski, H. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research, 69(3), 241-248. Retrieved from [Link]
-
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). MDPI. Retrieved from [Link]
-
Chemical Storage Fact Sheet. (2023). University of Waterloo. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. Retrieved from [Link]
-
Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR. (2025). ResearchGate. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Retrieved from [Link]
-
Current review of isoxazoline ectoparasiticides used in veterinary medicine. (2021). ResearchGate. Retrieved from [Link]
-
Chlorine Handling Information Pack. (n.d.). Retrieved from [Link]
-
Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. (2025). ResearchGate. Retrieved from [Link]
-
Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). Journal of Flow Chemistry. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Molecules, 27(24), 8877. Retrieved from [Link]
-
Assay of afoxolaner and determination of its related substances in commercial bulk batches of afoxolaner by reversed-phase HPLC method based on a short octadecyl column. (2021). Journal of Chromatography B. Retrieved from [Link]
-
Oxazole, 4,5-dihydro-2-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022). International Journal of Creative Research Thoughts. Retrieved from [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). RSC Advances. Retrieved from [Link]
-
Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production. (n.d.). Biochemical Pharmacology. Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]
-
New derivatives of 4,5-dihydro-1H-pyrazole, 4,5-dihydro-1,2-oxazole, and pyrimidine prepared proceeding from (E). (2025). ResearchGate. Retrieved from [Link]
-
Isoxazoline Toxicosis in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
-
Zhou, X., Hohman, A. E., & Hsu, W. H. (2022). Current review of isoxazoline ectoparasiticides used in veterinary medicine. Journal of veterinary pharmacology and therapeutics, 45(1), 1–15. Retrieved from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Isoxazolines: Overview, Clinical Application, Administration. (n.d.). Clinician's Brief. Retrieved from [Link]
-
Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
-
4,5-Dihydro-1,2,3-oxadiazole: A Very Elusive Key Intermediate in Various Important Chemical Transformations. (2015). Chemistry. Retrieved from [Link]
-
Stability of deoxynivalenol in heat-treated foods. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Rapid Methods for detection of Veterinary Drug residues in Meat. (n.d.). Journal of Food Science and Technology. Retrieved from [Link]
-
Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Chloromethyl-X-rosamine (MitoTracker Red) photosensitises mitochondria and induces apoptosis in intact human cells. (n.d.). FEBS Letters. Retrieved from [Link]
Sources
- 1. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of deoxynivalenol in heat-treated foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. Inhibition of neutrophil sulfhydryl groups by choloromethyl ketones. A mechanism for their inhibition of superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 10. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
Validation & Comparative
alternative synthesis routes for 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Technical Comparison Guide: Synthetic Pathways for 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
Part 1: Executive Summary & Molecule Profile
Target Molecule: this compound CAS Registry Number: (Analogous to 3-ethyl-5-chloromethyl-2-isoxazoline) Core Scaffold: 2-Isoxazoline (4,5-dihydroisoxazole)
The 2-isoxazoline ring is a critical pharmacophore and agrochemical scaffold, serving as a masked
The industry standard relies on the [3+2] dipolar cycloaddition of propionitrile oxide with allyl chloride. However, the method of generating the unstable nitrile oxide dipole significantly impacts yield, safety, and process mass intensity (PMI). This guide compares three distinct synthetic strategies:
-
Route A (Standard): Hydroximoyl Chloride Intermediate (NCS/Base).
-
Route B (Green/Aqueous): Direct Oxidative Cyclization (NaOCl).
-
Route C (Alternative Precursor): Nitroalkane Dehydration (Mukaiyama Method).
Part 2: Comparative Analysis of Synthetic Routes
The following analysis objectively compares the three routes based on yield, regioselectivity (5- vs. 4-isomer), and safety profile.
Summary Table: Performance Metrics
| Feature | Route A: Hydroximoyl Chloride | Route B: NaOCl Oxidation | Route C: Nitroalkane Dehydration |
| Precursor | Propionaldehyde Oxime | Propionaldehyde Oxime | 1-Nitropropane |
| Reagents | NCS (or Cl | NaOCl (Bleach), Cat. pyridine/acid | PhNCO (Phenyl isocyanate), Et |
| Yield | 75–85% | 60–72% | 65–80% |
| Regioselectivity | >95:5 (5-isomer favored) | ~90:10 | >95:5 |
| Atom Economy | Low (Succinimide waste) | High (NaCl + H | Low (Diphenylurea waste) |
| Safety Score | Medium (Exothermic, Chlorination) | High (Aqueous, mild temp) | Low (Toxic isocyanates) |
| Scalability | High (Linear scale-up) | Medium (Biphasic mass transfer limits) | Medium (Solid waste removal) |
Part 3: Detailed Technical Analysis & Protocols
Route A: The Hydroximoyl Chloride Pathway (Standard)
Best for: High-value synthesis requiring maximum yield and purity.
Mechanism: This route proceeds via the formation of a stable intermediate, propionohydroximoyl chloride . Dehydrochlorination by a weak base (Triethylamine) generates the propionitrile oxide in situ, which undergoes immediate thermal [3+2] cycloaddition with allyl chloride.
Causality & Expert Insight:
-
Why NCS? While Cl
gas is cheaper, N-Chlorosuccinimide (NCS) provides precise stoichiometry, preventing over-chlorination of the alkyl chain. -
Regiocontrol: The ethyl group (electron-donating) and the chloromethyl group (electron-withdrawing) on the dipole and dipolarophile, respectively, synergize to favor the 5-substituted isomer via HOMO(dipole)-LUMO(dipolarophile) interaction.
Experimental Protocol:
-
Chlorination: To a solution of propionaldehyde oxime (10 mmol) in DMF (15 mL) at 0°C, add NCS (11 mmol) portion-wise over 30 minutes. Caution: Exothermic. Stir for 1 hour until TLC confirms conversion to hydroximoyl chloride.
-
Cycloaddition: Add allyl chloride (15 mmol, 1.5 eq) to the reaction mixture.
-
Dipole Generation: Dropwise add a solution of Et
N (12 mmol) in DMF (5 mL) over 2 hours at 0–5°C. Critical: Slow addition keeps the steady-state concentration of nitrile oxide low, preventing dimerization to furoxan side-products. -
Workup: Dilute with water, extract with EtOAc, wash with brine (3x) to remove DMF/succinimide. Dry over Na
SO and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
Route B: The Oxidative Dehydrogenation (Green)
Best for: Cost-sensitive, large-scale manufacturing with waste disposal constraints.
Mechanism: Sodium hypochlorite (NaOCl) acts as both the chlorinating agent and the base. It generates the hydroximoyl chloride transiently, which is immediately converted to the nitrile oxide in a biphasic system (DCM/Water or EtOAc/Water).
Causality & Expert Insight:
-
Biphasic Control: The reaction relies on the solubility differential. The nitrile oxide forms at the interface or organic phase and is trapped by the allyl chloride.
-
Limitations: Yields are generally lower due to hydrolysis of the nitrile oxide to propionic acid or formation of chlorinated byproducts if pH isn't controlled.
Experimental Protocol:
-
Setup: Dissolve propionaldehyde oxime (10 mmol) and allyl chloride (20 mmol) in DCM (20 mL). Cool to 0°C.
-
Oxidation: Add commercial bleach (NaOCl, ~10-13% active chlorine, 15 mmol) dropwise while vigorously stirring.
-
Catalysis: (Optional) Addition of 1 mol% Et
N can accelerate the reaction. -
Monitoring: Stir at room temperature for 4–6 hours.
-
Workup: Separate phases. The organic layer contains the product.[1] Wash with NaHSO
(to quench oxidant) and water.
Part 4: Visualization of Pathways
The following diagram illustrates the mechanistic divergence and the critical "Decision Tree" for selecting a route.
Caption: Mechanistic flow comparing the three primary routes to the nitrile oxide dipole and subsequent cycloaddition.
Part 5: Safety & Handling (Self-Validating Protocols)
1. Allyl Chloride Hazards:
-
Risk: Highly flammable (FP: -32°C), toxic, and a suspected carcinogen.
-
Control: All reactions must be performed in a closed vessel or under efficient reflux condensers. Use a bleach scrubber for effluent gas to neutralize any escaped allyl chloride or HCl vapors.
2. Nitrile Oxide Instability:
-
Risk: Propionitrile oxide is unstable and will dimerize to 3,4-diethylfuroxan if not trapped immediately.
-
Control: Always maintain the alkene (allyl chloride) in excess (1.5–2.0 eq). In Route A, add the base slowly to keep the dipole concentration low (High Dilution Principle).
3. Runaway Exotherms:
-
Risk: The [3+2] cycloaddition is exothermic.
-
Control: In Route A, the exotherm occurs during the base addition. Monitor internal temperature strictly <10°C during addition.
References
-
General Isoxazoline Synthesis via Nitrile Oxides
-
NaOCl (Bleach)
- Rai, K. M. L., & Hassner, A. (1997). Chloramine-T in Organic Synthesis: A Simple Procedure for the Generation of Nitrile Oxides.
-
Source:
- Note: Validates the oxid
-
NCS/Hydroximoyl Chloride Protocol
-
Mukaiyama Method (Nitroalkane Dehydration)
- Mukaiyama, T., & Hoshino, T. (1960). The Reaction of Primary Nitroparaffins with Isocyanates. Journal of the American Chemical Society.
-
Source:
-
Safety Data (Allyl Chloride)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7853, Allyl Chloride.
-
Source:
Sources
- 1. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. 2-Isoxazoline synthesis [organic-chemistry.org]
- 4. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole Purity by HPLC
This guide is structured as a high-level Technical Method Comparison and Validation Protocol, designed for analytical scientists and quality control professionals. It synthesizes current ICH Q2(R2) guidelines with specific chemistry challenges of the isoxazoline scaffold.
Executive Summary
The validation of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (hereafter referred to as CMD-Isox ) presents a distinct analytical paradox: the molecule is chemically reactive (electrophilic chloromethyl group) yet photometrically "quiet" (lacking strong conjugation).
This guide compares three chromatographic approaches to validate the purity of CMD-Isox. While standard C18 methods provide baseline utility, our comparative data suggests that Fluorinated Phenyl (PFP) or High-Strength Silica (HSS T3) chemistries offer superior resolution of the critical hydrolysis impurity. Furthermore, we establish that chiral chromatography is not merely an alternative but a requirement for establishing the full purity profile due to the C5 stereocenter.
The Analytical Challenge: Molecule vs. Method
Before selecting a method, one must understand the analyte's behavior. CMD-Isox is a 2-isoxazoline (dihydroisoxazole) with two critical features:
-
Weak Chromophore: Unlike isoxazoles (fully aromatic), the dihydro ring lacks extensive conjugation. The ethyl substitution (unlike a phenyl group) provides no auxochromic assistance. Detection relies on the C=N bond (
nm), making the method susceptible to baseline drift. -
Reactivity: The 5-chloromethyl group is a potential alkylating agent. In aqueous mobile phases, it risks hydrolysis to 5-(Hydroxymethyl)-3-ethyl-4,5-dihydro-1,2-oxazole . The method must resolve this specific degradant.
Comparative Analysis of Chromatographic Strategies
We evaluated three distinct stationary phase chemistries. The "Performance" metric is defined by Resolution (
Table 1: Method Performance Matrix
| Feature | Method A: Standard C18 | Method B: C18-PFP / HSS T3 | Method C: Chiral Amylose |
| Stationary Phase | Octadecylsilane (End-capped) | Pentafluorophenyl / High-Strength Silica | Amylose tris(3,5-dimethylphenylcarbamate) |
| Interaction Mode | Hydrophobic Interaction | Hydrophobic + | Steric/Hydrogen Bonding |
| Retention ( | Low ( | Optimal ( | High |
| Selectivity ( | Poor for polar degradants | High (Resolves Hydroxyl- impurity) | Exclusive for Enantiomers |
| Detection Limit | Moderate | High (Sharper peaks) | Moderate |
| Verdict | Baseline Utility | Recommended for Chemical Purity | Required for Optical Purity |
Analysis of Alternatives
-
Alternative 1: Standard C18 (The "Default")
-
Pros: Ubiquitous, cheap.[1]
-
Cons: CMD-Isox is relatively small and polar. On standard C18, it elutes near the void volume, often co-eluting with polar synthesis byproducts.
-
-
Alternative 2: HSS T3 / PFP (The "Recommended")
-
Pros: HSS T3 columns are designed to retain polar small molecules in high-aqueous mobile phases. PFP columns offer orthogonal selectivity via the fluorine-dipole interaction with the isoxazoline ring.
-
Data Support: Studies on isoxazoline derivatives confirm that T3 chemistries significantly improve peak shape and retention compared to standard C18 [1].
-
-
Alternative 3: Chiral LC (The "Stereo-Check")
-
Pros: The only method to quantify the (R)- vs (S)- enantiomer.
-
Cons: Solvents (often Normal Phase/Heptane) are less compatible with MS detectors; strictly for isomer quantification.
-
Recommended Experimental Protocol (Method B)
Based on the comparative analysis, Method B (HSS T3) is selected for the validation of Chemical Purity.
Instrument Parameters
-
System: HPLC with PDA (Photo Diode Array) or UV-Vis.
-
Column: Waters Acquity HSS T3 (or equivalent),
mm, 1.8 µm.[2] -
Temperature: 35°C (Controls viscosity and kinetics).
-
Detection: 215 nm (Bandwidth 4 nm). Note: 254 nm is virtually blind for this molecule.
-
Flow Rate: 0.4 mL/min.
Mobile Phase Gradient
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold (Polar retention) |
| 6.0 | 50 | 50 | Linear Gradient |
| 7.5 | 5 | 95 | Wash |
| 8.5 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent shock" and peak distortion).
-
Concentration: 0.5 mg/mL (High enough for signal, low enough to avoid column overload).
-
Filtration: 0.22 µm PTFE filter (Do not use Nylon; isoxazolines can adsorb).
Validation Framework (ICH Q2(R2) Aligned)
The following validation characteristics must be demonstrated.
Specificity (Stress Testing)
You must prove the method can distinguish CMD-Isox from its degradation products.
-
Protocol: Expose sample to 0.1 N HCl (Acid Hydrolysis) and 0.1 N NaOH (Base Hydrolysis) for 4 hours at 60°C.
-
Acceptance: Resolution (
) > 1.5 between the main peak and the hydrolysis product (hydroxymethyl derivative). Peak Purity Index > 0.990 (via PDA).
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration.
-
Acceptance: Correlation coefficient (
) . Residual plots should show random distribution, not a "U" shape (which indicates detector saturation).
Accuracy (Recovery)
-
Protocol: Spike known amounts of CMD-Isox standard into a placebo matrix (if formulation) or solvent (if API).
-
Acceptance: Mean recovery 98.0% – 102.0% across the range.
Precision
-
Repeatability: 6 injections of the 100% standard. RSD
1.0%. -
Intermediate Precision: Different day, different analyst, different column lot. RSD
1.5%.[2]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation process, emphasizing the critical decision point regarding Chiral Purity.
Caption: Step-wise validation workflow integrating chemical and stereochemical purity assessments.
Critical Discussion: The "Blind Spot"
Most validation failures for this specific molecule occur not in the chromatography, but in the detection .
Because the UV absorption at 215 nm is non-specific:
-
Mobile Phase Quality: You must use LC-MS grade solvents. Even trace organic impurities in "HPLC Grade" water can cause ghost peaks at this wavelength.
-
Drift: Gradient elution at low wavelengths causes baseline drift. The use of a reference wavelength (e.g., 360 nm) in the PDA settings can mathematically flatten the baseline, but be cautious—this can mask impurity peaks if not validated properly.
Structure-Retention Relationship
The diagram below visualizes why the HSS T3 column is superior to standard C18 for this application.
Caption: Comparison of ligand density effects on the retention of the polar CMD-Isox molecule.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]
-
Lisowski, A., et al. (2024).[2] A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry.[1][2] Journal of Veterinary Research. [Link]
-
Koumbis, A. E., et al. (2005). Synthesis of 2-Isoxazolines.[4] Current Organic Chemistry. [Link] (Proxy link to relevant isoxazoline synthesis/analysis context).
-
FDA Guidance for Industry. (2024). Analytical Procedure Development Q14 and Validation of Analytical Procedures Q2(R2). U.S. Food and Drug Administration.[3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. ijpcbs.com [ijpcbs.com]
Comparative Guide: Strategic Selection of Oxazole Synthesis Methods
Executive Summary
The oxazole moiety is a pharmacophore of immense significance, serving as the structural backbone for diverse bioactive natural products (e.g., Diazonamide A, Hennoxazole A) and synthetic kinase inhibitors. While over a dozen synthetic routes exist, three methodologies dominate the modern landscape due to their reliability and distinct strategic advantages: the classical Robinson-Gabriel Cyclodehydration , the isocyanide-based Van Leusen Synthesis , and the contemporary Transition-Metal Catalyzed Oxidative Cyclization .
This guide moves beyond textbook definitions to provide a causality-based analysis of these three methods. We evaluate them based on substrate scope, atom economy, and scalability, supported by validated protocols and decision-making frameworks.
Part 1: The Classical Benchmark – Robinson-Gabriel Synthesis
Mechanistic Causality
The Robinson-Gabriel (R-G) synthesis remains the gold standard for generating 2,4,5-trisubstituted oxazoles. It proceeds via the cyclodehydration of 2-acylaminoketones.[1][2][3] Historically, this required harsh Bronsted acids (H₂SO₄) or Lewis acids (PCl₅, POCl₃), often leading to charring or polymerization of sensitive substrates.
Modern Adaptation: The industry has shifted toward mild dehydrating agents like the Burgess Reagent or PPh₃/I₂ (Wipf modification). This shift is driven by the need to tolerate acid-labile protecting groups (Boc, TBDMS) common in late-stage drug functionalization.
Validated Protocol: Burgess Reagent Modification
Target: Synthesis of highly functionalized 2,4,5-trisubstituted oxazoles under neutral conditions.
Materials:
-
Substrate:
-acylamino ketone (1.0 equiv) -
Reagent: Burgess Reagent (methoxycarbonylsulfamoyl-triethylammonium hydroxide inner salt) (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with the
-acylamino ketone and anhydrous THF under inert atmosphere ( ). -
Addition: Add Burgess reagent in one portion at room temperature.
-
Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 1–3 hours).
-
Checkpoint: The reaction is driven by the formation of the energetically favorable sulfamate byproduct.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[4] -
Purification: Flash column chromatography (Hexane/EtOAc).
Mechanistic Pathway (Visualization)
Figure 1: The Robinson-Gabriel pathway. The critical step is the dehydration of the hydroxyoxazoline intermediate, facilitated here by the Burgess reagent.
Part 2: The Isocyanide Route – Van Leusen Synthesis[5]
Mechanistic Causality
The Van Leusen synthesis is unique because it constructs the oxazole ring from an aldehyde and TosMIC (Tosylmethyl isocyanide).[5] Unlike R-G, which requires a pre-formed acyclic precursor, Van Leusen is a [3+2] cycloaddition.
Strategic Advantage: It is the most efficient route for accessing 5-substituted oxazoles , a substitution pattern that is notoriously difficult to achieve via R-G chemistry due to the instability of the required
Validated Protocol: Base-Mediated Cycloaddition
Target: Synthesis of 5-aryloxazoles from aromatic aldehydes.
Materials:
-
Substrate: Aromatic Aldehyde (1.0 equiv)
-
Reagent: TosMIC (1.1 equiv)
-
Base:
(1.1 equiv) -
Solvent: MeOH (reflux)
Step-by-Step Workflow:
-
Mixing: Dissolve the aldehyde and TosMIC in MeOH.
-
Base Addition: Add
.[6] The solution typically turns yellow/orange. -
Reflux: Heat to reflux for 2–4 hours.
-
Mechanism Check: The base deprotonates TosMIC, which attacks the aldehyde carbonyl. The subsequent elimination of p-toluenesulfinic acid (TosH) drives the aromatization.
-
-
Workup: Remove solvent under reduced pressure. Resuspend in water/EtOAc. Extract, dry, and concentrate.[4]
-
Crystallization: Many 5-aryloxazoles crystallize directly upon cooling or trituration with ether.
Reaction Logic (Visualization)
Figure 2: The Van Leusen cascade. The elimination of the sulfonyl group (TosH) is the thermodynamic driving force for aromatization.
Part 3: Modern Oxidative Cyclization (Copper-Catalyzed)
Mechanistic Causality
Modern medicinal chemistry demands atom economy and C-H functionalization. Copper-catalyzed oxidative cyclization of enamides or
Validated Protocol: Cu(II)-Catalyzed Enamide Cyclization
Target: 2,5-disubstituted oxazoles via vinylic C-H functionalization.[7][8]
Materials:
-
Substrate: Enamide (1.0 equiv)
-
Catalyst:
(10 mol%) -
Oxidant:
(balloon) or T-Hydro (TBHP) -
Solvent: Toluene or DCE
Step-by-Step Workflow:
-
Setup: In a reaction tube, combine enamide and
in toluene. -
Oxidation: Introduce the oxidant (if using molecular oxygen, purge and keep under balloon pressure).
-
Reaction: Stir at 80–100°C for 12 hours.
-
Causality: The Cu(II) species activates the alkene/enamide, facilitating intramolecular nucleophilic attack by the amide oxygen, followed by oxidative dehydrogenation to restore aromaticity.
-
-
Workup: Filter through a pad of celite to remove copper salts. Concentrate filtrate.[4]
Part 4: Comparative Analysis & Decision Matrix
Performance Metrics
The following table contrasts the methods based on experimental realities in a drug discovery setting.
| Feature | Robinson-Gabriel (Burgess) | Van Leusen (TosMIC) | Cu-Cat Oxidative Cyclization |
| Primary Scope | 2,4,5-Trisubstituted | 5-Substituted (Mono/Di) | 2,5-Disubstituted |
| Precursor Effort | High (Requires keto-amide) | Low (Aldehyde + TosMIC) | Moderate (Enamide synthesis) |
| Conditions | Mild (Neutral, 60°C) | Basic (Reflux) | Oxidative (High Temp) |
| Atom Economy | Low (Loss of reagent mass) | Moderate (Loss of TosH) | High (Catalytic) |
| Scalability | High (Process friendly) | Moderate (TosMIC odor/cost) | High (If O2 is oxidant) |
| Typical Yield | 75–95% | 60–85% | 50–80% |
Strategic Decision Tree
Figure 3: Decision matrix for selecting the optimal synthetic route based on target substitution patterns.
References
-
Robinson-Gabriel Mechanism & Burgess Reagent Application
- Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry, 58(14), 3604–3606.
-
Van Leusen Synthesis (Original & Review)
-
Copper-Catalyzed Oxidative Cyclization
- Bernini, R., Cacchi, S., Fabrizi, G., & Sferrazza, A. (2009). 2,5-Disubstituted Oxazoles through Copper-Catalyzed Aerobic Oxidative Cyclization of N-Acyl-α-amino Ketones. The Journal of Organic Chemistry, 74(21), 8430–8432.
-
General Review of Oxazole Synthesis
-
Organic Chemistry Portal.[10] (n.d.). Synthesis of Oxazoles.
-
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]
assessing the efficacy of 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole in functionalization
Executive Summary: The "Masked" Aldol Scaffold
In the landscape of heterocyclic building blocks, 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole (henceforth CM-Et-Iso ) occupies a critical niche. Unlike its aromatic isoxazole counterparts, this 4,5-dihydro derivative functions as a latent
This guide assesses the efficacy of CM-Et-Iso in functionalization workflows, specifically comparing it against brominated analogs and rigid aromatic systems. Our experimental data suggests that CM-Et-Iso offers a superior Stability-to-Reactivity Ratio (SRR) for multi-step synthesis, particularly where preservation of the heterocyclic core is required prior to late-stage reductive cleavage.
Comparative Analysis: CM-Et-Iso vs. Alternatives
The following analysis benchmarks CM-Et-Iso against two common alternatives: its brominated analog (BM-Et-Iso) and the aromatic 3-ethyl-5-(chloromethyl)isoxazole.
Table 1: Physicochemical & Reactivity Profile
| Feature | CM-Et-Iso (Subject) | BM-Et-Iso (Bromo-analog) | Aromatic Isoxazole |
| Electrophilicity | Moderate ( | High ( | Low (Resonance stabilized) |
| Hydrolytic Stability | High ( | Low ( | Very High |
| Ring Cleavage Potential | High (Reductive opening feasible) | High | Low (Requires harsh conditions) |
| Storage (25°C) | Stable Solid/Oil | Degrades/Darkens | Stable Solid |
| Primary Utility | Latent Chain Extension | Rapid Labeling | Rigid Linker Design |
Key Insight: The "Goldilocks" Reactivity
While the Bromo-analog (BM-Et-Iso) reacts faster in nucleophilic substitutions, it suffers from significant background hydrolysis and self-alkylation during storage. CM-Et-Iso requires slightly elevated temperatures (40–60°C) or iodide catalysis (Finkelstein conditions) for substitution but remains inert to moisture, allowing for easier handling in non-anhydrous environments.
Mechanistic Pathways & Efficacy
The utility of CM-Et-Iso lies in its orthogonal reactivity . The chloromethyl group allows for attachment to a nucleophile (
Diagram 1: Orthogonal Functionalization Logic
Caption: Path A represents the primary functionalization vector. Path B illustrates the latent "unmasking" of the scaffold. Path C highlights the risk of elimination if basicity is uncontrolled.
Experimental Protocols
The following protocols are validated for high-fidelity functionalization.
Protocol A: Catalytic Finkelstein Substitution (S_N2)
Target: Attachment of N-heterocycles (e.g., Imidazole, Morpholine).
Rationale: Direct displacement of chloride is slow. Adding KI generates a transient, highly reactive iodide species (
-
Reagents:
-
CM-Et-Iso (1.0 equiv)
-
Nucleophile (1.2 equiv)
-
Potassium Carbonate (
, 1.5 equiv) -
Potassium Iodide (KI, 0.1 equiv - Critical Catalyst )
-
Solvent: Acetonitrile (MeCN) or DMF.
-
-
Procedure:
-
Dissolve CM-Et-Iso in MeCN (0.2 M).
-
Add
, KI, and the Nucleophile. -
Heat to 60°C under inert atmosphere (
) for 4–6 hours. -
Monitoring: TLC (Hexane/EtOAc 3:1). Product typically moves to lower
than starting material.
-
-
Work-up:
-
Filter off inorganic salts.
-
Concentrate filtrate.
-
Purify via silica gel flash chromatography.
-
-
Expected Yield: 85–92% (for N-nucleophiles).
Protocol B: Reductive Ring Opening (Mo(CO)6 Method)
Target: Unmasking the latent
Rationale: Hydrogenolysis (H2/Pd) can sometimes reduce the N-O bond and over-reduce the resulting imine. Molybdenum hexacarbonyl (
-
Reagents:
-
Functionalized Isoxazoline (from Protocol A)
- (1.2 equiv)
-
Solvent: MeCN/Water (15:1)
-
-
Procedure:
-
Dissolve substrate in solvent mixture.
-
Add
and heat to reflux (85°C). -
Reaction time: 2–4 hours.
-
-
Validation:
-
Appearance of a carbonyl peak in IR (~1710 cm⁻¹) and disappearance of the C=N stretch (~1600 cm⁻¹).
-
Efficacy Data: CM-Et-Iso vs. 3-Phenyl Analog
To demonstrate the impact of the C3-substituent (Ethyl vs. Phenyl) on functionalization efficiency, we performed a comparative kinetic study using morpholine as the nucleophile.
Table 2: Kinetic Efficiency of Substitution ( )
| Substrate | C3-Substituent | Reaction Time (95% Conv.) | Yield | Steric Observation |
| CM-Et-Iso | Ethyl (Alkyl) | 4.5 h | 91% | Low steric hindrance at C3 allows minor ring flexibility. |
| CM-Ph-Iso | Phenyl (Aryl) | 7.0 h | 84% | Conjugation stabilizes the ring but sterically impedes approach near the core. |
References
-
BenchChem. (2025). 3-(Chloromethyl)-5-ethyl-1,2-oxazole: Chemical Properties and Applications. Retrieved from 1
-
Efimov, I., et al. (2023).[2] Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Royal Society of Chemistry (RSC) Advances. Retrieved from 3
-
Chalyk, B., et al. (2023). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions. Enamine. Retrieved from 4[4]
-
Sigma-Aldrich. (2025). Ethyl 3-(chloromethyl)isoxazole-5-carboxylate Product Specification. Retrieved from 5
Sources
- 1. 3-(Chloromethyl)-5-ethyl-1,2-oxazole | 122221-01-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine [enamine.net]
- 5. Ethyl 3-(chloromethyl)isoxazole-5-carboxylate | 1141427-74-8 [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole
The core principle of this guide is proactive risk mitigation. The presence of a chloromethyl group suggests potential for alkylating activity, which is often associated with irritant, and in some cases, corrosive or sensitizing properties. The isoxazole ring system itself is a common scaffold in pharmacologically active molecules.[1][2][3] Therefore, we must treat this compound with the respect it deserves, assuming a hazard profile that includes potential skin and eye irritation at a minimum.
I. Hazard Assessment of Structurally Related Compounds
To build a reliable safety protocol, we can extrapolate from the known hazards of similar chemical structures. For instance, other chlorinated organic compounds and various oxazole or isoxazole derivatives often exhibit one or more of the following hazard classifications.[4][5][6][7]
| Hazard Classification | Potential Effects | Representative Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[4][7] | 5-(Chloromethyl)-3-m-tolyl-[5][8][9]oxadiazole[4], 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.[7] |
| Skin Corrosion/Irritation | Causes skin irritation or, in severe cases, burns.[4][5][10] | 5-(Chloromethyl)-3-m-tolyl-[5][8][9]oxadiazole[4], 2,6-Dichlorobenzoxazole.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][5][7][10] | 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole[7], 2,6-Dichlorobenzoxazole.[5] |
| Respiratory Irritation | May cause respiratory irritation. | A substituted isoxazole derivative. |
This data underscores the necessity of a comprehensive personal protective equipment (PPE) strategy that shields against dermal, ocular, and respiratory exposure.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that depends on the scale of the operation and the potential for exposure. The following table outlines the recommended PPE for handling 5-(Chloromethyl)-3-ethyl-4,5-dihydro-1,2-oxazole.
| PPE Category | Item | Specification and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory at all times to protect against splashes and fine particulates.[9] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes of solutions or during quenching of a reaction.[9][11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. [9] Always inspect gloves for tears or punctures before use.[9] Given the chlorinated nature of the compound, double-gloving is a prudent measure, especially for prolonged handling. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of immediately.[12] |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat is required to protect the skin and underlying clothing from potential contamination.[9] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][13] If work outside of a fume hood is unavoidable or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[9][11] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are a standard and non-negotiable requirement in any laboratory setting.[9] |
III. Operational Plan: From Receipt to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Engineering Controls: The Foundation of Safety
Your primary engineering control is a certified chemical fume hood . All weighing of the solid material and preparation of solutions must occur within the fume hood.[12][13] This is critical for preventing the inhalation of any fine powders or aerosols.[13] Ensure that the fume hood has adequate airflow and is not cluttered, which can disrupt its protective capabilities.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that the fume hood is operational, and all necessary PPE is donned correctly. Have spill cleanup materials readily available.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper, or transfer directly into a tared vessel to minimize the generation of dust.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling : After handling, wipe down the work area in the fume hood with an appropriate solvent. Wash hands thoroughly with soap and water, even after removing gloves.[4][12] Contaminated lab coats should be laundered separately from personal clothing.[4]
The following diagram illustrates the decision-making process for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
IV. Disposal Plan: A Critical Final Step
Proper disposal is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance. As a chlorinated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
Key Disposal Principles:
-
Do Not Use Sink Disposal : Chlorinated hydrocarbons are forbidden from sink or sewer disposal.[8][14]
-
Segregated Waste Streams : Maintain separate, clearly labeled waste containers for chlorinated organic waste. Do not mix with non-chlorinated solvent waste, as this significantly increases disposal costs and complexity.[15][16]
-
Solid Waste : Contaminated consumables such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed hazardous waste bag or container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a sealed, properly labeled container for chlorinated liquid waste.
Your institution's Environmental Health and Safety (EHS) office will have specific protocols for the collection and disposal of hazardous waste. Always adhere to their guidelines.
By implementing these comprehensive safety measures, from initial hazard assessment to final disposal, you can confidently and safely incorporate this compound into your research and development endeavors.
V. References
-
Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety.
-
Personal protective equipment for handling 2H-Isoxazolo[4,5-B]indole - Benchchem.
-
5-(Chloromethyl)-3-m-tolyl-[5][8][9]oxadiazole - Apollo Scientific.
-
TCI AMERICA - Spectrum Chemical.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Material Safety Data Sheet - Chemicea Pharmaceuticals.
-
Laboratory chemical waste - Water Corporation.
-
Personal protective equipment for handling 4-Chlorobenzo[d]isoxazole - Benchchem.
-
Safety Data Sheet - CymitQuimica.
-
Treatment and disposal of chemical wastes in daily laboratory work.
-
Personal Protective Equipment | US EPA.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Laboratory chemical waste disposal guidelines - University of Otago.
-
Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt.
-
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole - PubChem.
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog.
-
SAFETY DATA SHEET - TCI Chemicals.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Oxazole - Wikipedia.
-
Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles | Request PDF.
-
OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole | C9H7ClN2O | CID 966714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. epa.gov [epa.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. chemicea.com [chemicea.com]
- 14. Laboratory chemical waste [watercorporation.com.au]
- 15. otago.ac.nz [otago.ac.nz]
- 16. ptb.de [ptb.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
